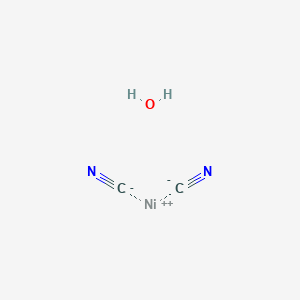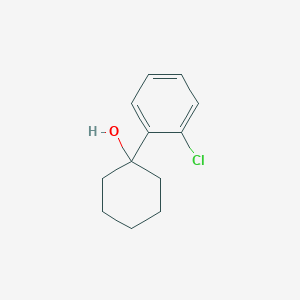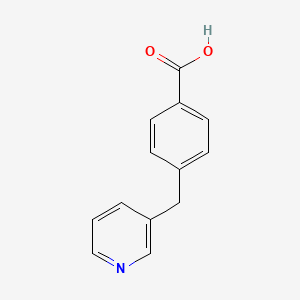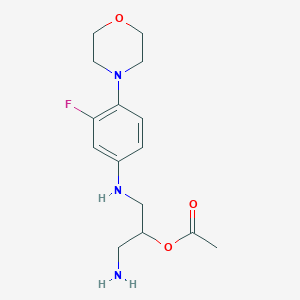
Nickel cyanide (Ni(CN)2), hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel cyanide, with the chemical formula Ni(CN)2, is an inorganic compound that exists in both anhydrous and hydrated forms. The hydrated form, often referred to as nickel cyanide tetrahydrate (Ni(CN)2·4H2O), appears as a blue-gray solid. This compound is known for its insolubility in most solvents and its application in various industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel cyanide tetrahydrate can be synthesized by adding two equivalents of sodium or potassium cyanide to a solution of nickel(II) ions in an aqueous solution. This reaction leads to the precipitation of nickel(II) cyanide tetrahydrate. The reaction can be represented as: [ \text{Ni}^{2+} + 2\text{CN}^- \rightarrow \text{Ni(CN)}_2 \cdot 4\text{H}_2\text{O} ] Upon heating the tetrahydrate to 140°C, it converts to anhydrous nickel(II) cyanide .
Industrial Production Methods: In industrial settings, the production of nickel cyanide involves similar methods, often scaled up to meet demand. The use of sodium or potassium cyanide in aqueous solutions remains a standard approach, with careful control of reaction conditions to ensure purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Nickel cyanide undergoes various chemical reactions, including:
Oxidation: Nickel cyanide can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield nickel metal and cyanogen.
Substitution: Nickel cyanide reacts with potassium cyanide to form potassium tetracyanonickelate: [ \text{Ni(CN)}_2 + 2\text{KCN} \rightarrow \text{K}_2[\text{Ni(CN)}_4] ]
Common Reagents and Conditions:
Dimethylglyoxime (dmgH2): Reacts with nickel cyanide to produce hydrogen cyanide and nickel dimethylglyoxime: [ \text{Ni(CN)}_2 + 2\text{dmgH}_2 \rightarrow \text{Ni(dmgH)}_2 + 2\text{HCN} ]
Major Products:
Potassium Tetracyanonickelate: Formed from the reaction with potassium cyanide.
Nickel Dimethylglyoxime: Formed from the reaction with dimethylglyoxime.
Aplicaciones Científicas De Investigación
Nickel cyanide tetrahydrate has several applications in scientific research and industry:
Metallurgy: Used in the nickel-plating industry for its ability to deposit nickel onto various substrates.
High-Pressure Studies: Its unique structural properties make it a subject of interest in high-pressure neutron diffraction and Raman spectroscopy studies.
Catalysis: Employed in catalytic processes, particularly in the formation of complex organic molecules.
Mecanismo De Acción
The mechanism by which nickel cyanide exerts its effects involves its interaction with various molecular targets. In catalysis, nickel cyanide acts as a source of nickel ions, which can facilitate various chemical transformations. The cyanide groups can participate in coordination chemistry, forming complexes with other metal ions and organic molecules .
Similar Compounds:
Iron(II) Cyanide (Fe(CN)2): Shares similar coordination chemistry but differs in its reactivity and applications.
Cobalt(II) Cyanide (Co(CN)2): Similar in structure but used in different industrial processes.
Potassium Cyanonickelate (K2[Ni(CN)4]): A derivative of nickel cyanide with distinct properties and uses
Propiedades
Fórmula molecular |
C2H2N2NiO |
|---|---|
Peso molecular |
128.74 g/mol |
Nombre IUPAC |
nickel(2+);dicyanide;hydrate |
InChI |
InChI=1S/2CN.Ni.H2O/c2*1-2;;/h;;;1H2/q2*-1;+2; |
Clave InChI |
RYJDBHWFUNCZDO-UHFFFAOYSA-N |
SMILES canónico |
[C-]#N.[C-]#N.O.[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B12293292.png)
![7-[6-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one](/img/no-structure.png)
![benzyl N-[1-[[1-cyclohexyl-2-[2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B12293313.png)


![1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine](/img/structure/B12293357.png)


![4-[(E)-1-[4-(2-chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol](/img/structure/B12293389.png)
![trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;chloride](/img/structure/B12293397.png)
